molecular formula C13H8N2O3 B1269427 2-Amino-3-cyano-4,5-di(fur-2-yl)furan CAS No. 24386-17-2

2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Cat. No. B1269427
CAS RN: 24386-17-2
M. Wt: 240.21 g/mol
InChI Key: RDQSOEAGWZLHBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan derivatives can involve multi-component reactions, showcasing the compound's synthetic accessibility. For instance, Shi-He Luo et al. (2019) reported the synthesis of amino acid derivatives via a metal-free C-N coupling reaction, highlighting the versatility of furan derivatives in constructing complex molecules with potential biological activity (Luo et al., 2019). Similarly, M. Sayahi et al. (2015) described an efficient multi-component synthesis of highly functionalized furans, further demonstrating the synthetic utility of furan derivatives (Sayahi et al., 2015).

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their chemical properties and reactivity. Jie Li et al. (2007) provided a detailed crystal structure analysis of a related furan compound, offering insights into the compound's geometrical and electronic structure (Li et al., 2007). These structural analyses are foundational for understanding the chemical behavior of furan derivatives.

Chemical Reactions and Properties

Furan compounds, including 2-Amino-3-cyano-4,5-di(fur-2-yl)furan, undergo a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. The work by H. Wamhoff et al. (1985) on dimerization and trimerization products of dihydrofurans illustrates the complex reactivity of furan derivatives under different conditions (Wamhoff et al., 1985).

Physical Properties Analysis

The physical properties of furan derivatives are influenced by their molecular structure. The work by R. M. Hakobyan et al. (2015) on the synthesis of dihydrofuranones highlights the significance of structural features in determining the physical properties of these compounds (Hakobyan et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan are pivotal for its applications. B. Gabriele et al. (2006) explored the synthesis of furan-2-ylacetamides, demonstrating the compound's potential in generating structurally diverse molecules with interesting chemical properties (Gabriele et al., 2006).

Scientific Research Applications

  • Pharmaceutical Sector

    • The compound is used in the synthesis of heterocycle-incorporated azo dye derivatives, which are potential scaffolds in the pharmaceutical sector .
    • The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
    • These derivatives have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
  • Chemical Synthesis

    • The compound is used in the synthesis of 2-amino-3-cyano-4H-pyran derivatives using a novel recyclable heterogeneous nanocatalyst .
    • These derivatives are then used in the preparation of tacrine-naphthopyran hybrids as acetylcholinesterase inhibitors .
    • Among the synthesized compounds, one exhibited potent hAChE inhibitors with IC50 values of 0.16 µM .
  • Antibacterial Activities

    • The compound has been used in the synthesis of derivatives that exhibited excellent antibacterial activities against Gram+ve and Gram–ve bacteria such as Staphylococcus aureus, Escherichia coli with MIC 10 μg/mL .
  • Furan Platform Chemicals

    • The compound is used in the synthesis of furan platform chemicals (FPCs), which are directly available from biomass .
    • These FPCs have a spectacular range of compounds that can be economically synthesized from biomass .
    • The products are 2-amino-3-cyano-furans equipped with a chiral polyhydroxyalkyl group in the 5-position .
  • Synthesis of 2-Amino-3-Cyano-4H-Chromenes

    • The compound is used in the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process starting from alcohols .
    • The in-situ formed aldehydes are condensed with malononitrile and β-dicarbonyl compounds/naphthols .
    • A variety of 2-amino-3-cyano-4H-chromenes are generated in good to high yields from alcohols as inexpensive and easily available starting materials .
  • Biological Potential of Indole Derivatives

    • The compound is used in the synthesis of indole derivatives, which possess various biological activities .
    • These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Synthesis of 2-Amino-3-Cyano-4H-Chromenes

    • The compound is used in the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process starting from alcohols under solvent-free conditions .
    • During this process, tungstate catalyzes the oxidation of a wide range of alcohols in the presence of TBHP as a clean source .
    • The in-situ formed aldehydes are condensed with malononitrile and β-dicarbonyl compounds/naphthols/4-hydroxycumarin through promotion by pyridine and imidazolium moieties of the catalyst .
    • By this method, a variety of 2-amino-3-cyano-4H-chromenes are generated in good to high yields from alcohols as inexpensive and easily available starting materials .
  • Antimicrobial Activity

    • The compound has been used in the synthesis of derivatives that exhibited excellent antibacterial activities against Gram+ve and Gram–ve bacteria such as Staphylococcus aureus, Escherichia coli with MIC 10 μg/mL .
  • Organocatalytic Synthesis

    • The compound is used in an improved one-pot three-component and environmentally benign approach for the synthesis of a wide range of densely functionalized 2-amino-3-cyano-4H-pyran annulated derivatives .
    • This synthesis is performed under mechanochemical ball milling conditions in the presence of potassium phthalimide (POPI), as a mild basic organocatalyst, at ambient temperature .

Safety And Hazards

The safety data sheet for 2-Amino-3-cyano-4,5-di(fur-2-yl)furan suggests that it may be harmful if swallowed, inhaled, or in contact with skin . In case of exposure, it is recommended to rinse immediately with plenty of water .

properties

IUPAC Name

2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-7-8-11(9-3-1-5-16-9)12(18-13(8)15)10-4-2-6-17-10/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQSOEAGWZLHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351930
Record name 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-cyano-4,5-di(fur-2-yl)furan

CAS RN

24386-17-2
Record name 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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